Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid

描述

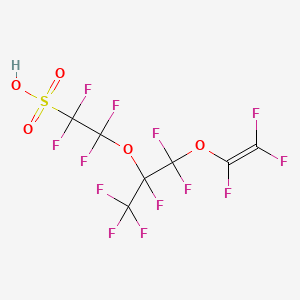

Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid is a perfluorinated compound known for its unique chemical properties. It is often used in the formation of proton exchange membranes due to its high proton conductivity and good physio-chemical stability . This compound is also recognized for its role in the fabrication of polymeric fuel cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid typically involves the radical terpolymerization of perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene), vinylidene fluoride, and perfluoro (4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride . The hydrolysis of the sulfonyl fluoride groups into sulfonic acid functions is achieved using potassium hydroxide or lithium carbonate under mild conditions .

Industrial Production Methods

In industrial settings, the compound is often produced as a perfluorinated resin or powder, which can be used in various applications such as the formation of proton exchange membranes . The production process involves the polymerization of tetrafluoroethylene with this compound .

化学反应分析

Types of Reactions

Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed using suitable reducing agents.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various perfluorinated carboxylic acids, while substitution reactions can produce a range of substituted perfluorinated compounds.

科学研究应用

Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of proton exchange membranes for fuel cells.

Biology: Investigated for its potential use in biological systems due to its unique chemical properties.

Industry: Utilized in the production of high-performance materials, including membranes and resins.

作用机制

The mechanism of action of perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid involves its ability to act as a superacid catalyst. This property allows it to facilitate various chemical reactions, including acylations, alkylations, esterifications, and isomerizations . The compound’s molecular targets and pathways include proton exchange and the stabilization of reactive intermediates in catalytic processes .

相似化合物的比较

Similar Compounds

Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonic acid: A similar compound with comparable properties and applications.

Tetrafluoroethylene-perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid copolymer: Another related compound used in similar applications.

Uniqueness

Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid is unique due to its high proton conductivity and excellent physio-chemical stability, making it particularly suitable for use in proton exchange membranes and polymeric fuel cells .

生物活性

Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonic acid (PFESA), also known as PS acid or Nafion by-product 1, is a perfluorinated sulfonic acid (PFSA) that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of PFESA, focusing on its environmental impact, bioaccumulation potential, and toxicological effects based on recent research findings.

PFESA is characterized by its high stability and resistance to degradation, which are typical of perfluorinated compounds. The chemical structure includes a sulfonic acid group that imparts significant ionic properties, making it suitable for applications in electrochemical devices such as fuel cells.

| Property | Value |

|---|---|

| CAS Number | 29311-67-9 |

| Molecular Formula | C7HF13O5S |

| Physical State | Liquid (in methanol solution) |

| Concentration | 50 µg/mL (in methanol) |

Bioaccumulation and Biomagnification

Research indicates that PFESA and other PFAS compounds can bioaccumulate in living organisms. Studies have shown that certain PFAS can significantly biomagnify in air-breathing organisms, leading to higher concentrations in predators compared to their prey. This is particularly concerning given the persistent nature of these compounds in the environment, which can lead to chronic exposure in wildlife and humans .

Toxicological Effects

The toxicological profile of PFESA is still being elucidated; however, existing studies on related PFAS suggest several potential adverse effects:

- Immunotoxicity : Exposure to PFAS has been linked to immune system dysfunction.

- Neurotoxicity : Some studies indicate that PFAS can affect neurological development and function.

- Reproductive and Developmental Effects : Animal studies have reported negative impacts on reproduction and development associated with PFAS exposure.

A comprehensive review highlighted that well-studied PFAS like PFOA and PFOS demonstrate negative health effects at lower exposure levels than previously thought, suggesting a need for caution regarding newer compounds like PFESA .

Case Studies

- Firefighter Exposure : Firefighters exposed to aqueous film-forming foams (AFFF), which often contain PFAS, exhibited elevated blood levels of these substances. This population is particularly vulnerable due to occupational exposure .

- Aquatic Studies : Research has shown that aquatic organisms exposed to PFAS exhibit altered growth rates and reproductive success. These findings underscore the ecological risks associated with PFESA contamination in water bodies .

Research Findings

Recent studies have focused on the interactions of PFESA with biological systems:

- A study indicated that PFESA could bind to proteins in the bloodstream, facilitating its distribution throughout the body and potential accumulation in organs such as the liver and kidneys .

- Another investigation into the pharmacokinetics of PFAS suggested that these compounds are eliminated very slowly from biological systems, raising concerns about chronic exposure effects .

属性

IUPAC Name |

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O5S/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23/h(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUAIQGEFIEHRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF13O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30892354 | |

| Record name | Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29311-67-9 | |

| Record name | Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。